1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE
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Overview
Description
1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a benzhydryl group, and a thioxo-dihydropyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of benzhydrylpiperazine with a suitable alkylating agent to form the desired piperazine derivative. This intermediate is then reacted with a thioxo-dihydropyrimidinyl precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thioxo-dihydropyrimidinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiallergic and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Properties
Molecular Formula |
C30H30N4OS |
---|---|
Molecular Weight |
494.7g/mol |
IUPAC Name |
1-[4-(4-benzhydrylpiperazin-1-yl)-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C30H30N4OS/c1-22-27(23(2)35)29(31-30(36)34(22)26-16-10-5-11-17-26)33-20-18-32(19-21-33)28(24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-17,28H,18-21H2,1-2H3 |
InChI Key |
IVIODAUVINCUDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C |
Canonical SMILES |
CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C |
Origin of Product |
United States |
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